2-((2-chloro-6-fluorobenzyl)thio)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((2-chloro-6-fluorobenzyl)thio)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C15H12ClFN2OS2 and its molecular weight is 354.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((2-chloro-6-fluorobenzyl)thio)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has garnered attention for its potential biological activity, particularly as an inhibitor of specific kinases involved in various cellular processes. This article delves into its biological activity, highlighting research findings, potential therapeutic applications, and relevant case studies.
Molecular Characteristics
- IUPAC Name: this compound
- Molecular Formula: C13H12ClFN2OS
- Molecular Weight: 294.76 g/mol
Inhibition of Dyrk1B
Research indicates that This compound acts as a moderate inhibitor of the enzyme Dyrk1B (Dual-specificity tyrosine-(Y)-phosphorylation regulated kinase 1B). Dyrk1B plays a critical role in cell proliferation, differentiation, and survival, making it a target for therapeutic interventions in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. A study published in the Journal of Medicinal Chemistry reported that this compound exhibited significant inhibitory activity against Dyrk1B, suggesting its potential as a lead compound for developing more selective inhibitors .
The mechanism by which this compound inhibits Dyrk1B involves binding to the ATP-binding pocket of the kinase, thereby preventing phosphorylation of downstream targets essential for cellular signaling pathways. This inhibition can lead to altered cellular responses, potentially beneficial in treating conditions characterized by aberrant kinase activity.
Case Study 1: Neuroprotective Effects
In a preclinical study investigating neuroprotective effects, administration of the compound was shown to reduce neuronal death in models of oxidative stress. The results indicated that the compound's ability to inhibit Dyrk1B contributed to enhanced cell survival under stress conditions.
Case Study 2: Anticancer Activity
Another study explored the anticancer properties of the compound against various cancer cell lines. The findings demonstrated that treatment with the compound resulted in significant reductions in cell viability and induced apoptosis in cancer cells, further supporting its role as a potential therapeutic agent.
Comparative Analysis of Related Compounds
Compound Name | Dyrk1B Inhibition | Molecular Weight | Therapeutic Potential |
---|---|---|---|
This compound | Moderate | 294.76 g/mol | Neurodegenerative diseases |
4-(4-chlorophenyl)thieno[3,2-d]pyrimidin-6(5H)-one | Strong | 305.78 g/mol | Cancer treatment |
5-(2-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one | Weak | 298.74 g/mol | Limited therapeutic application |
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-ethylthieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2OS2/c1-2-19-14(20)13-12(6-7-21-13)18-15(19)22-8-9-10(16)4-3-5-11(9)17/h3-7H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRFBXGBGUGPPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.